(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
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Overview
Description
(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine is a chiral compound that features a morpholine ring substituted with a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment to the Morpholine Ring: The dioxolane moiety is then attached to the morpholine ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dioxolane or morpholine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of complex molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine exerts its effects involves its interaction with specific molecular targets. The dioxolane moiety can form hydrogen bonds with enzymes or receptors, while the morpholine ring may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]pyrrolidine
- (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]piperidine
Uniqueness
(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine is unique due to its specific combination of the dioxolane and morpholine rings. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-10-3-4-11-7/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGKBHAVTSVSEV-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CNCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2CNCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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